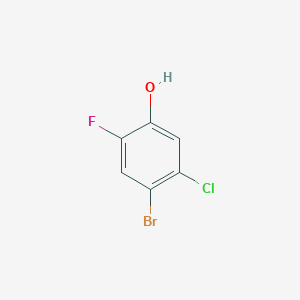
4-Bromo-5-chloro-2-fluorophenol
Vue d'ensemble
Description
4-Bromo-5-chloro-2-fluorophenol is a halogenated building block used in a wide range of applications . It has a molecular formula of CHBrClFO and an average mass of 225.443 Da . It is used in pharmaceutical research into treating Huntington’s disease and other desirable industries such as environmental studies and further biological investigations .
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloro-2-fluorophenol consists of a phenol group with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can influence the properties and reactivity of the molecule.Physical And Chemical Properties Analysis
4-Bromo-5-chloro-2-fluorophenol is a solid at room temperature . It has a molecular weight of 225.44 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Pharmaceutical Research
4-Bromo-5-chloro-2-fluorophenol is utilized in pharmaceutical research, particularly in the synthesis of compounds for treating neurodegenerative diseases such as Huntington’s disease . Its halogenated structure makes it a valuable building block for creating molecules that can cross the blood-brain barrier, potentially leading to new treatments.
Synthesis of Cyclooxygenase-2 Inhibitors
It’s a starting material for synthesizing 2-Phenylpyran-4-ones , which are evaluated for their activity as cyclooxygenase-2 inhibitors . These inhibitors are significant in the development of anti-inflammatory drugs.
Development of Serotonin Antagonists
The compound is used in the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists , which are important in the treatment of gastrointestinal disorders and for their potential use in psychiatric medications.
Nucleophilic Substitution Reactions
4-Bromo-5-chloro-2-fluorophenol is involved in nucleophilic substitution reactions, which are fundamental in organic synthesis. It can be used to prepare various reaction intermediates, leading to a wide array of final products for different industrial applications .
Safety and Hazards
4-Bromo-5-chloro-2-fluorophenol is considered hazardous. Safety information includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
It is known that halogenated phenols like 4-bromo-5-chloro-2-fluorophenol are often used as building blocks in pharmaceutical research . They can interact with a variety of biological targets depending on the specific context of their use.
Mode of Action
For instance, they can undergo Suzuki-Miyaura coupling, a type of cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide under a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
It is known that halogenated phenols can participate in enzyme-catalyzed reactions . For example, they can undergo enzyme-catalyzed copolymerization with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
Result of Action
It is known that halogenated phenols can have various effects depending on their specific chemical structure and the context of their use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-fluorophenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. For instance, the compound is recommended to be stored at a temperature of 2-8°C . Furthermore, the compound’s action can also be influenced by the biological environment, including the presence of specific enzymes and other biomolecules.
Propriétés
IUPAC Name |
4-bromo-5-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPATGHIFLKJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805518-69-7 | |
| Record name | 4-bromo-5-chloro-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



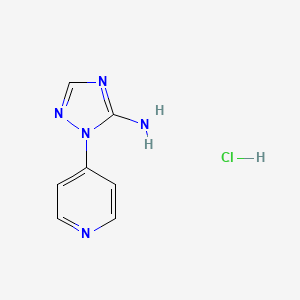
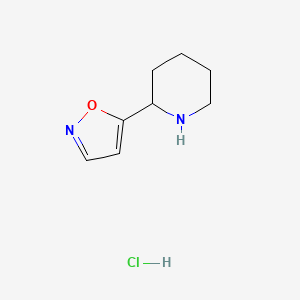
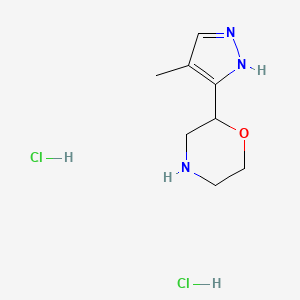

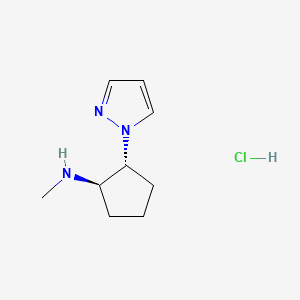
![(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B1413434.png)
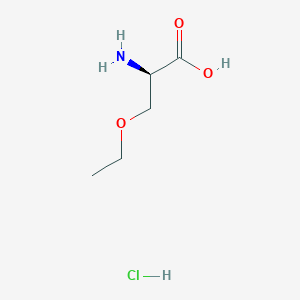
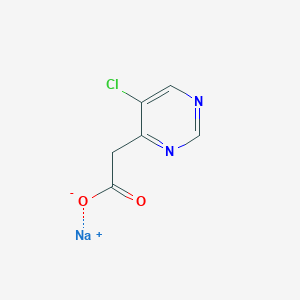
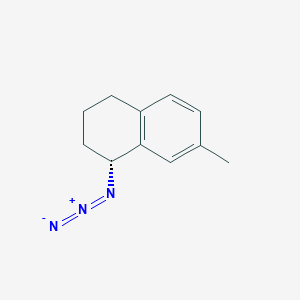
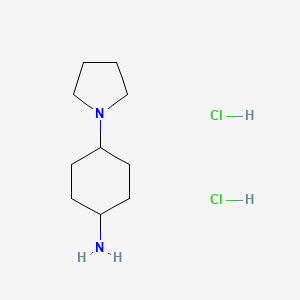
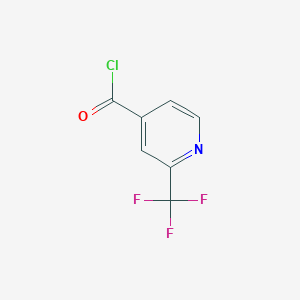
![N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413440.png)
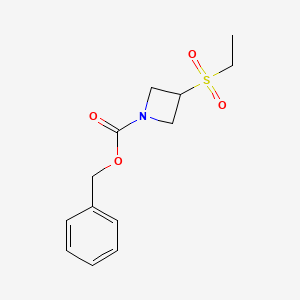
![5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1413443.png)